(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWRKHYLMJACA-JAVCKPHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the trifluoromethoxy group and carboxylic acid functionality. One common method includes the cyclization of a suitable amine with a thiocarbonyl compound under controlled conditions to form the thiazolidine ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Oxidative Transformations
-
Thiazole Formation :
Oxidation of the thiazolidine ring (from intermediates like 4a/4b) using BrCCl₃ in the presence of DBU converts the ring into a thiazole structure. This reaction eliminates hydrogen atoms, resulting in a fully aromatic thiazole derivative . -
Mechanism :
The oxidation step likely involves dehydrogenation, facilitated by the reactivity of the thiazolidine ring under acidic or basic conditions.
Substitution Reactions
-
Electrophilic/Nucleophilic Substitution :
The phenyl ring’s trifluoromethoxy group may undergo substitution reactions, though specific details require further experimental validation. Analogous compounds in the literature (e.g., fluoromethoxy-substituted thiazolidines) suggest reactivity at the aromatic ring under electrophilic conditions (e.g., halogenation) or nucleophilic aromatic substitution .
Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Thiazolidine Ring Formation | L-cysteine, substituted benzaldehyde, acidic conditions | Cyclized thiazolidine intermediate |
| Amide Coupling | EDCI/HOBt, 3,4,5-trimethoxyaniline | Amide-linked thiazolidine derivative |
| Oxidation to Thiazole | BrCCl₃, DBU | Aromatic thiazole derivative |
Major Reaction Products
-
Thiazole Derivatives :
Oxidation yields fully aromatic thiazole derivatives, which exhibit distinct chemical properties compared to the thiazolidine precursor . -
Amide Derivatives :
Coupling with amines generates bioisosteric analogs, potentially useful in medicinal chemistry for optimizing pharmacokinetic properties.
Stereochemical Considerations
The (4R) configuration is critical in determining reactivity and stability. For example, in analogous compounds (e.g., (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid), stereochemical purity was maintained during oxidation and coupling steps . Deviations in stereochemistry could lead to altered reaction outcomes, such as reduced coupling efficiency or unintended by-products.
Comparison with Analogous Compounds
| Feature | This Compound | Analogous Thiazolidine Derivatives |
|---|---|---|
| Substituent | Trifluoromethoxy | Methoxy, fluoromethoxy |
| Oxidation Product | Thiazole derivative | Thiazole derivative |
| Amide Coupling | EDCI/HOBt-mediated | EDCI/HOBt-mediated |
| Stereochemistry | (4R) configuration | (4R) or (4S) configurations |
Scientific Research Applications
Antidiabetic Properties
Research has indicated that thiazolidine derivatives exhibit antidiabetic properties by acting as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose and lipid metabolism. Studies have shown that compounds similar to (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid can improve insulin sensitivity and reduce blood sugar levels in diabetic models .
Anticancer Potential
Thiazolidine derivatives have also been investigated for their anticancer properties. The unique structure of this compound may contribute to its ability to inhibit tumor growth. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit metastasis through modulation of signaling pathways associated with cell proliferation .
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in the synthesis of new thiazolidine derivatives for drug development. The potential applications of this compound include:
- Drug Development : As a lead compound for developing new drugs targeting metabolic disorders and cancer.
- Biological Research : Serving as a tool compound in biological assays to study the mechanisms of action related to PPAR activation and cancer cell signaling pathways.
Study on Antidiabetic Effects
A study published in Diabetes Care explored the effects of thiazolidinedione compounds on insulin sensitivity. The findings demonstrated that these compounds significantly improved glycemic control in type 2 diabetes patients. The structural similarities with this compound suggest that it could exhibit similar effects .
Research on Anticancer Activity
In a recent publication in Cancer Research, researchers investigated the effects of various thiazolidine derivatives on cancer cell lines. The study found that certain derivatives induced apoptosis through the activation of caspase pathways. Given its structural characteristics, this compound could be a candidate for further investigation in this area .
Mechanism of Action
The mechanism of action of (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The pharmacological behavior of thiazolidine-4-carboxylic acid derivatives is heavily influenced by substituents on the phenyl ring and stereochemistry. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Position : Ortho-substituted derivatives (e.g., the target compound) may exhibit steric hindrance, reducing binding efficiency compared to para-substituted analogs. For example, the 4-trifluoromethyl analog (CAS 295313-71-2) showed higher antimicrobial activity against Bacillus subtilis (MIC = 8 µg/mL) than ortho-substituted derivatives .
- Conversely, electron-donating groups (e.g., hydroxy) improve solubility but may reduce potency .
Table 2: Antimicrobial Activity of Selected Derivatives
Key Findings :
- The 4-nitrophenyl and 4-trifluoromethyl derivatives demonstrated superior antimicrobial activity compared to the target compound, likely due to optimal para-substitution facilitating target interaction .
- The ortho-trifluoromethoxy group in the target compound may hinder binding to bacterial enzymes, resulting in reduced efficacy .
Stereochemical Considerations
The (4R) configuration is conserved in several analogs (e.g., CAS 1217522-21-8) and is associated with enhanced metabolic stability compared to (4S) isomers. For example, (4R)-2-(4-methoxyphenyl) derivatives showed 2-fold higher plasma half-lives in rodent studies than their (4S) counterparts .
Biological Activity
(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a trifluoromethoxy substitution on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₀F₃NO₃S
- Molecular Weight : 293.27 g/mol
- CAS Number : 1212484-57-5
- IUPAC Name : this compound
Antiproliferative Effects
Recent studies have indicated that thiazolidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit the growth of melanoma and prostate cancer cells. The structure-activity relationship (SAR) suggests that modifications in the side chains and functional groups can enhance their cytotoxic effects on cancer cells .
The mechanism by which thiazolidine derivatives exert their antiproliferative effects often involves the induction of apoptosis in cancer cells. For example, compounds have been shown to increase the percentage of cells in the sub-G1 phase of the cell cycle, indicating apoptotic activity. This effect is typically mediated through the activation of caspases and other apoptotic pathways .
Tyrosinase Inhibition
Another area of interest is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Thiazolidine derivatives have been explored as potential inhibitors of tyrosinase, with some compounds demonstrating over 66% inhibition at specific concentrations . This property could be beneficial in treating hyperpigmentation disorders.
Study on Zebrafish Models
A study investigated the effects of thiazolidine derivatives on zebrafish embryos to assess developmental toxicity. The results indicated that exposure to certain thiazolidine compounds led to malformations and increased mortality rates in embryos. This highlights the importance of evaluating the safety profiles of these compounds before clinical application .
In Vivo Studies
In vivo studies conducted with animal models have shown promising results regarding the therapeutic potential of thiazolidine derivatives in managing cancer. These studies often focus on tumor growth inhibition and overall survival rates, providing insights into their efficacy and safety profiles .
Q & A
Q. What are the key synthetic routes for (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, and what reaction conditions optimize yield?
The compound is typically synthesized via a cyclocondensation reaction between L-cysteine derivatives and substituted aldehydes/ketones. For example:
- Method : React L-cysteine hydrochloride with a trifluoromethoxy-substituted benzaldehyde derivative in a 1:1 molar ratio in aqueous ethanol (e.g., 95% ethanol/water, 1:1 v/v) at room temperature for 6–12 hours. Purify via silica gel chromatography (n-hexane:ethyl acetate, 3:1) .
- Critical Factors : pH control (NaHCO₃ neutralization), solvent polarity, and reaction time. Yields range from 45–70% depending on substituent steric effects .
Q. How is the stereochemical configuration (4R) confirmed in this compound?
The (4R) configuration is verified using:
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiazolidine ring protons at δ 3.1–4.5 ppm, carboxylic acid COOH at δ 10–12 ppm). ¹⁹F NMR confirms trifluoromethoxy group (δ -55 to -60 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 322.05 for C₁₁H₁₀F₃NO₃S) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo pharmacological data for this compound be resolved?
- Case Study : Retracted studies (e.g., –2) reported anti-inflammatory activity in vitro but inconsistent in vivo results. Resolve discrepancies by:
- Dose optimization : Adjust pharmacokinetic parameters (e.g., bioavailability via pro-drug strategies).
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Species-specific assays : Compare rodent vs. human cell lines to validate target relevance .
Q. What computational strategies predict the binding affinity of this compound to PPAR-γ?
- Molecular docking : Use AutoDock Vina with PPAR-γ crystal structure (PDB: 3VSO). Key interactions:
- Hydrogen bonding between carboxylic acid and Arg287.
- Hydrophobic interactions of the trifluoromethoxy group with Leu330/Leu333 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How does modifying the trifluoromethoxy group affect bioactivity?
| Substituent | IC₅₀ (μM) | Target |
|---|---|---|
| -OCH₃ | 12.5 ± 1.2 | COX-2 |
| -OCF₃ | 4.8 ± 0.7 | COX-2 |
| -CF₃ | 9.3 ± 1.1 | COX-2 |
| Trifluoromethoxy enhances lipophilicity (logP +0.5) and metabolic stability compared to methoxy . |
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Use sodium or lysine salts of the carboxylic acid (solubility increases from 0.1 mg/mL to >5 mg/mL in PBS).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
Methodological Guidance
Q. How to design a robust in vivo efficacy study for this compound?
- Model : Collagen-induced arthritis (CIA) in Sprague-Dawley rats (n=8/group).
- Dosing : 10 mg/kg/day orally for 14 days; include vehicle control and positive control (e.g., celecoxib).
- Endpoints : Plasma TNF-α (ELISA), joint histopathology (H&E staining) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
